3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Beschreibung
This compound is a heterocyclic molecule featuring a 1,2,4-triazol-5(4H)-one core substituted with an o-tolyl (ortho-methylphenyl) group at position 3. The triazolone ring is further functionalized via a piperidin-4-ylmethyl linker, which is acylated by a 4-methyl-1,2,3-thiadiazole-5-carbonyl group at the piperidine nitrogen.
Eigenschaften
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-12-5-3-4-6-15(12)25-16(21-22-19(25)27)11-14-7-9-24(10-8-14)18(26)17-13(2)20-23-28-17/h3-6,14H,7-11H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQIMXQFEWLWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=C(N=NS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has attracted attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring and a triazole moiety, both known for their significant biological activities. The presence of a piperidine group enhances its pharmacological profile by potentially increasing lipophilicity and receptor binding affinity. The molecular formula is , with a molecular weight of approximately 386.5 g/mol.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown promising results against a variety of microorganisms:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | |
| Escherichia coli | 0.5 μg/mL | |
| Candida albicans | 32 μg/mL |
Thiadiazole derivatives are known to disrupt cell wall synthesis and inhibit nucleic acid synthesis in bacteria, leading to cell death.
Anticancer Activity
Research has indicated that compounds containing thiadiazole and triazole rings exhibit significant anticancer properties. The compound under review has been tested against various cancer cell lines:
The mechanism of action involves the induction of apoptosis and disruption of cell cycle progression in cancer cells.
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells.
Key Mechanisms:
- Enzyme Inhibition: The thiadiazole moiety can inhibit enzymes involved in DNA replication and repair.
- Receptor Modulation: The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
- Biofilm Disruption: It has been shown to inhibit biofilm formation in bacterial strains, enhancing its effectiveness as an antimicrobial agent.
Case Studies
Several case studies have demonstrated the efficacy of thiadiazole-containing compounds in clinical settings:
- Case Study on Antimicrobial Efficacy: A study evaluated the effectiveness of similar compounds against multi-drug resistant strains of Staphylococcus aureus, showing a significant reduction in bacterial load in treated groups compared to controls.
- Case Study on Cancer Cell Lines: In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in increased apoptosis rates and reduced proliferation compared to untreated controls.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
3-((1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
- Structural Features :
- Core : 1,2,4-triazol-5(4H)-one.
- Substituents :
- Position 4: Thiophen-2-yl (electron-rich heterocycle).
Position 3: Piperidin-4-ylmethyl group acylated with a 3-methoxy-1-methylpyrazole-4-carbonyl moiety.
Key Differences :
- The thiadiazole in the target compound is replaced by a methoxy-methylpyrazole, altering electronic properties (pyrazoles are less electron-deficient than thiadiazoles).
- The o-tolyl group is replaced by a thiophene ring, which may influence solubility and π-π stacking interactions in biological targets.
4-(4-Methylbenzyl)-5-[1-(2-Thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Structural Features :
- Core : 1,2,4-triazol-3-one.
- Substituents :
- Position 4: 4-Methylbenzyl group.
- Position 5: Piperidin-4-yl group acylated with a thiophene-2-carbonyl moiety. Molecular Formula: Not explicitly provided, but inferred as C₂₀H₂₂N₄O₂S. Molecular Weight: ~386.5 g/mol (estimated) .
- The 4-methylbenzyl group replaces the o-tolyl substituent, offering a bulkier hydrophobic group that may impact receptor binding.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : The 4-methyl-1,2,3-thiadiazole group in the target compound is more electron-deficient than the pyrazole or thiophene analogs, which could enhance interactions with electron-rich biological targets (e.g., enzyme active sites) .
- Thiophene-containing compounds are frequently explored in antiviral and anticancer research due to their redox-active properties .
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,2,3-thiadiazole and 1,2,4-triazolone moieties in this compound?
Methodological Answer:
The 1,2,3-thiadiazole ring can be synthesized via cyclization reactions using thiocyanate derivatives. For example, cyclopropylamine reacts with thiocyanate under acidic conditions to form the thiadiazole core . The 1,2,4-triazolone ring is typically synthesized through cyclocondensation of carboxamide precursors. A multi-step approach involves:
Thiadiazole formation : React 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with piperidine to generate the piperidinyl-thiadiazole intermediate.
Triazolone assembly : Condense the intermediate with o-tolyl-substituted hydrazine derivatives under reflux in ethanol, followed by oxidation to form the triazolone ring .
Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final product.
Advanced: How can researchers address discrepancies between computational predictions and experimental NMR data for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or incomplete DFT modeling. To resolve this:
Theoretical refinements : Use Density Functional Theory (DFT) with solvent models (e.g., PCM for DMSO) to simulate NMR chemical shifts. Compare with experimental data (e.g., H and C NMR) .
Conformational analysis : Perform rotational scans to identify dominant conformers in solution.
Experimental validation : Acquire 2D NMR (COSY, HSQC) to confirm spin systems and assign peaks accurately.
This integrated approach resolves ambiguities, as demonstrated in pyrazole-carboxylic acid studies .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
A combination of techniques ensures structural validation:
X-ray crystallography : Resolves absolute configuration and bond lengths, particularly for the triazolone and thiadiazole rings .
Spectroscopy :
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm) and thiadiazole C-S vibrations (~650 cm).
- NMR : H NMR identifies methyl groups (δ 2.3–2.5 ppm for o-tolyl CH) and piperidine protons (δ 1.5–3.0 ppm).
Mass spectrometry (HRMS) : Verify molecular ion ([M+H]) and fragmentation patterns .
Advanced: How can regioselectivity challenges during triazolone ring formation be mitigated?
Methodological Answer:
Regioselectivity is influenced by substituent electronic effects and reaction conditions:
Substrate design : Use electron-withdrawing groups (e.g., o-tolyl) to direct cyclization to the desired position.
Catalytic optimization : Employ Lewis acids (e.g., ZnCl) to stabilize transition states.
Temperature control : Reflux in aprotic solvents (e.g., THF) at 80–100°C minimizes side reactions .
Monitoring : Use TLC or HPLC-MS to track reaction progress and isolate intermediates if needed .
Basic: What are the stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
Stability is compromised by moisture, light, and temperature:
Storage : Keep in amber vials under inert gas (N or Ar) at –20°C.
Desiccants : Use silica gel or molecular sieves in storage containers.
Periodic analysis : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months .
Advanced: What computational tools are recommended for studying the compound’s interaction with biological targets?
Methodological Answer:
Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., enzymes with thiadiazole-binding pockets).
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics.
QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogous triazolone derivatives .
Basic: How can researchers optimize reaction yields during the coupling of the piperidine and thiadiazole units?
Methodological Answer:
Activation : Use EDCl/HOBt or DCC as coupling agents for amide bond formation.
Solvent selection : Dichloromethane (DCM) or DMF improves solubility of hydrophobic intermediates.
Stoichiometry : Maintain a 1.2:1 molar ratio of thiadiazole-carbonyl chloride to piperidine to drive the reaction to completion .
Workup : Extract unreacted reagents with NaHCO (aqueous) and dry the organic phase over MgSO.
Advanced: What strategies are effective in resolving conflicting bioactivity data across different assays?
Methodological Answer:
Assay standardization : Normalize data using positive controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3).
Mechanistic studies : Perform enzyme kinetics (e.g., IC, K) to distinguish direct inhibition from off-target effects.
Meta-analysis : Compare results with structurally similar compounds (e.g., triazolone-thiadiazole hybrids) to identify trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
